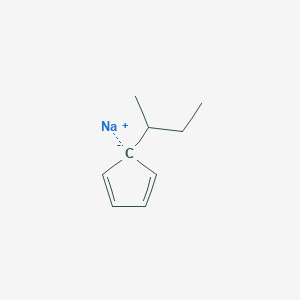
sodium;5-butan-2-ylcyclopenta-1,3-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium;5-butan-2-ylcyclopenta-1,3-diene is a chemical compound with the molecular formula C9H13Na It is a sodium salt of a substituted cyclopentadiene, which is a type of cyclic diene
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium;5-butan-2-ylcyclopenta-1,3-diene typically involves the reaction of 5-butan-2-ylcyclopenta-1,3-diene with a sodium source. One common method is the deprotonation of 5-butan-2-ylcyclopenta-1,3-diene using sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve large-scale deprotonation reactions using sodium metal or sodium hydride. The process requires careful control of reaction conditions, including temperature, solvent choice, and inert atmosphere, to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
Sodium;5-butan-2-ylcyclopenta-1,3-diene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: It can be reduced to form saturated hydrocarbons.
Substitution: The sodium ion can be replaced by other cations through metathesis reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Metathesis reactions can be carried out using various metal halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction typically produces saturated hydrocarbons.
科学研究应用
Sodium;5-butan-2-ylcyclopenta-1,3-diene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of sodium;5-butan-2-ylcyclopenta-1,3-diene involves its ability to act as a nucleophile due to the presence of the sodium ion. This nucleophilicity allows it to participate in various chemical reactions, including substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
相似化合物的比较
Similar Compounds
Sodium cyclopentadienide: A similar compound with a simpler structure, used in similar applications.
Sodium;5-methylcyclopenta-1,3-diene: Another substituted cyclopentadiene with different substituents, leading to variations in reactivity and applications.
Uniqueness
Sodium;5-butan-2-ylcyclopenta-1,3-diene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be suitable.
属性
CAS 编号 |
115092-59-6 |
|---|---|
分子式 |
C9H13Na |
分子量 |
144.19 g/mol |
IUPAC 名称 |
sodium;5-butan-2-ylcyclopenta-1,3-diene |
InChI |
InChI=1S/C9H13.Na/c1-3-8(2)9-6-4-5-7-9;/h4-8H,3H2,1-2H3;/q-1;+1 |
InChI 键 |
ZOQJQAUIKPDJPW-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)[C-]1C=CC=C1.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



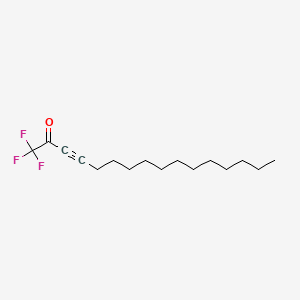

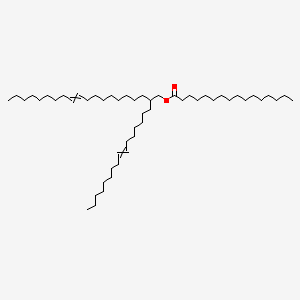

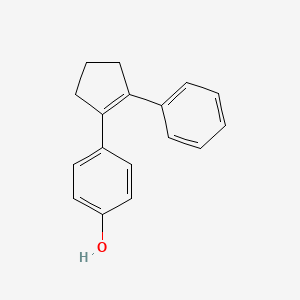
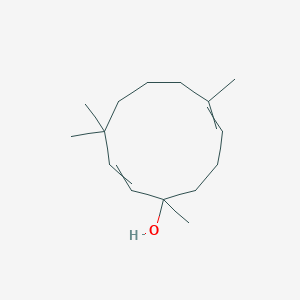

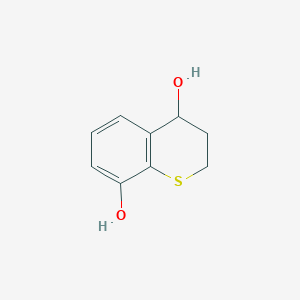
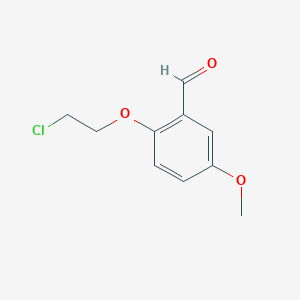
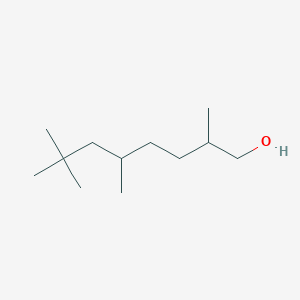
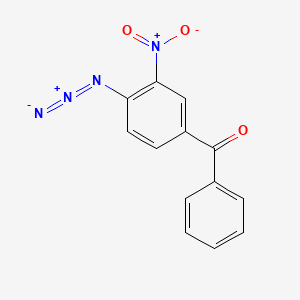
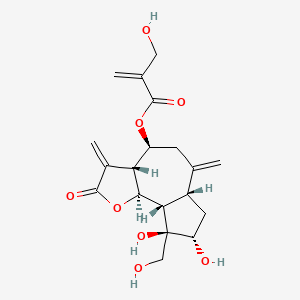
![2-[(E)-(Sulfooxy)diazenyl]pyrazine](/img/structure/B14310461.png)
